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Compound of Interest

Compound Name: (5-Aminopyridin-3-yl)boronic acid

Cat. No.: B591737

An In-Depth Technical Guide to (5-Aminopyridin-3-yl)boronic acid: Synthesis, Properties,
and Applications

Abstract

(5-Aminopyridin-3-yl)boronic acid (CAS No. 1169748-84-8) has emerged as a cornerstone
building block in modern medicinal chemistry. Its unique trifunctional nature—a nucleophilic
amino group, a metal-reactive boronic acid, and the inherent electronic properties of a pyridine
ring—renders it an invaluable synthon for constructing complex molecular architectures. This
guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical
applications, with a focus on its role in the development of kinase inhibitors. The methodologies
presented are grounded in established chemical principles, offering researchers a
comprehensive resource for leveraging this versatile reagent in drug discovery and
development programs.

Physicochemical Properties and Structural Analysis

(5-Aminopyridin-3-yl)boronic acid is a solid at room temperature, valued for its utility in
palladium-catalyzed cross-coupling reactions.[1][2][3] The pyridine nitrogen and the exocyclic
amino group enhance its polarity and can participate in hydrogen bonding, influencing its
solubility and interactions with biological targets.[1]

Like other boronic acids, it is a Lewis acid capable of reversibly forming tetrahedral boronate
complexes with diols.[1] In agueous media, it exists in equilibrium between a neutral, trigonal
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planar form and an anionic, tetrahedral boronate form, a property that is fundamental to its
mechanism in Suzuki-Miyaura coupling.[4]

Property Data Reference
CAS Number 1169748-84-8 [5]
Molecular Formula CsH7BN20:2 [2]
Molecular Weight 137.93 g/mol [2]
Appearance Solid [2]

3-Aminopyridine-5-boronic
Synonyms acid, B-(5-Amino-3- [1]
pyridinyl)boronic acid

Stability and Handling:

(5-Aminopyridin-3-yl)boronic acid should be stored in a cool, dark place under an inert
atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] Boronic acids can be
susceptible to protodeboronation, especially under harsh acidic or basic conditions, and
oxidative decomposition. Proper handling in an inert environment is recommended for
guantitative applications.

Caption: Equilibrium of boronic acid in aqueous base.

(Note: The images in the DOT script are placeholders and would be replaced with actual
chemical structure images in a live environment.)

Synthesis Methodologies

The most practical and widely adopted route to (5-Aminopyridin-3-yl)boronic acid involves a
two-step sequence: first, the synthesis of a halogenated precursor, followed by a palladium-
catalyzed borylation.

Step 1: Synthesis of the Key Precursor, 3-Amino-5-
bromopyridine
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The precursor 3-Amino-5-bromopyridine (CAS No. 13535-01-8) is a critical intermediate.[7] It
can be efficiently synthesized via a Hofmann rearrangement of 5-bromonicotinamide. This
method is advantageous due to the commercial availability of the starting material and the
robust nature of the reaction.

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine[5]

o Reagent Preparation: Prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of
water and cool in an ice bath. Cautiously add bromine (40.7 g, 0.255 mol) to the cold NaOH
solution with stirring to form a sodium hypobromite solution.

o Reaction Initiation: To the pre-cooled hypobromite solution, add 5-bromonicotinamide (42.0
g, 0.209 mol) in portions, ensuring the temperature remains low.

o Heating: After the addition is complete, allow the reaction mixture to warm to room
temperature, then heat at 70 °C for 1 hour. The reaction progress can be monitored by TLC.

o Work-up: Cool the resulting suspension to room temperature. Extract the aqueous phase
with a suitable organic solvent (e.g., three times with a 1:1 mixture of THF and tert-butyl
methyl ether).

 [solation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSOa), filter,
and concentrate under reduced pressure.

« Purification: Purify the crude residue by flash column chromatography (e.g., eluting with
heptane/ethyl acetate) to yield 3-amino-5-bromopyridine as a solid.

Step 2: Palladium-Catalyzed Miyaura Borylation

With the brominated precursor in hand, the boronic acid is installed via a Miyaura borylation
reaction. This reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron
reagent, such as bis(pinacolato)diboron (Bzpinz) or tetrahydroxydiboron (Bz(OH)a4).[6][8]
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Caption: Catalytic cycle for the Miyaura Borylation reaction.
Experimental Protocol: Synthesis of (5-Aminopyridin-3-yl)boronic acid (Representative)[6][9]

 Inert Atmosphere: To an oven-dried Schlenk flask, add 3-amino-5-bromopyridine (1.0 eq),
bis(pinacolato)diboron (Bzpinz, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

» Solvent and Degassing: Add a suitable anhydrous solvent (e.g., 1,4-dioxane or DMSO).
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
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» Catalyst Addition: Add the palladium catalyst, such as [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.03 eq), to the mixture
under a positive pressure of inert gas.

o Reaction: Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the
starting material is consumed.

o Work-up (Pinacol Ester): Cool the reaction to room temperature, dilute with ethyl acetate,
and filter through a pad of celite. Wash the filtrate with water and brine, dry over NazSOza,
and concentrate in vacuo. The crude product is the pinacol ester, which can be purified by
chromatography.

» Hydrolysis to Boronic Acid: To obtain the free boronic acid, the crude pinacol ester is
hydrolyzed. Dissolve the ester in a solvent mixture (e.g., acetone/water), add an acid (e.g.,
HCI), and stir until deprotection is complete. The boronic acid can then be isolated by
adjusting the pH, extraction, and crystallization.

Core Application: Suzuki-Miyaura Cross-Coupling In
Kinase Inhibitor Synthesis

The paramount application of (5-Aminopyridin-3-yl)boronic acid is as a coupling partner in
the Suzuki-Miyaura reaction to form C-C bonds.[10] This transformation is a workhorse in drug
discovery, enabling the efficient synthesis of biaryl and hetero-biaryl scaffolds.

Case Study: Synthesis of Interleukin-1 Receptor-
Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a critical serine/threonine kinase in the innate immune signaling pathway, making it a
high-value target for treating inflammatory diseases.[11] Numerous patents and publications
describe the synthesis of potent IRAK4 inhibitors where (5-Aminopyridin-3-yl)boronic acid is
used to install the 5-aminopyridin-3-yl hinge-binding motif.[11]
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Caption: Workflow for Suzuki coupling in IRAK4 inhibitor synthesis.

Experimental Protocol: Suzuki Coupling for an IRAK4 Inhibitor Scaffold (Representative)[11]

e Setup: In a microwave vial or Schlenk tube, combine the heteroaryl bromide (e.g., a

substituted 5-bromo-2,4-diaminopyrimidine, 1.0 eq), (5-Aminopyridin-3-yl)boronic acid

(1.2 eq), and a base such as cesium carbonate (Cs2COs, 2.5 eq).
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» Solvent and Catalyst: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1
v/v). Add the palladium catalyst (e.g., Pd(dppf)Clz, 0.1 eq).

» Reaction: Seal the vessel and heat the mixture, either conventionally (e.g., 100 °C overnight)
or using microwave irradiation (e.g., 120 °C for 30 minutes), until the reaction is complete as
determined by LC-MS.

o Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

 Purification: Dry the organic layer over Na2SOa, filter, and concentrate. Purify the resulting
crude product by preparative HPLC or flash column chromatography to yield the final
coupled product.

Conclusion

(5-Aminopyridin-3-yl)boronic acid stands out as a highly valuable and versatile reagent in
the medicinal chemist's toolbox. Its straightforward synthesis from readily available precursors
and its reliable performance in the Suzuki-Miyaura cross-coupling reaction make it an
indispensable component for the rapid assembly of complex, biologically active molecules. As
demonstrated by its frequent use in the synthesis of kinase inhibitors like those targeting
IRAK4, this building block provides a direct route to privileged structures in drug discovery,
underscoring its continued importance in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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